Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2453296-64-3
VCID: VC5107631
InChI: InChI=1S/C20H23NO3.ClH/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15;/h3-11,17-18H,12-14H2,1-2H3;1H/t17-,18+;/m1./s1
SMILES: COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl
Molecular Formula: C20H24ClNO3
Molecular Weight: 361.87

Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

CAS No.: 2453296-64-3

Cat. No.: VC5107631

Molecular Formula: C20H24ClNO3

Molecular Weight: 361.87

* For research use only. Not for human or veterinary use.

Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride - 2453296-64-3

Specification

CAS No. 2453296-64-3
Molecular Formula C20H24ClNO3
Molecular Weight 361.87
IUPAC Name methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C20H23NO3.ClH/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15;/h3-11,17-18H,12-14H2,1-2H3;1H/t17-,18+;/m1./s1
Standard InChI Key PCIOCMQORLQMAA-MSOLQXFVSA-N
SMILES COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Namemethyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
CAS Number2828431-93-0
Molecular FormulaC₂₀H₂₄ClNO₃
Molecular Weight361.87 g/mol
SMILESCOC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl
InChIKeyPCIOCMQORLQMAA-MSOLQXFVSA-N

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols or reductive amination of diketones .

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the (3R,4S) configuration .

  • Functionalization: Introduction of the benzyl, 2-methoxyphenyl, and ester groups via alkylation, Suzuki coupling, or esterification .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A representative patent (US20120258963A1 ) describes the use of tert-butyl-protected intermediates and palladium-catalyzed cross-coupling reactions to assemble similar pyrrolidine derivatives. For example, tert-butyl (3R,4S)-5-[(R)-hydroxyphenylmethyl]pyrrolidine-1-carboxylate serves as a precursor, which undergoes benzylation and esterification before deprotection and salt formation .

Analytical Characterization

Quality control involves:

  • Chromatography: HPLC or GC to confirm purity (≥95% ).

  • Spectroscopy: NMR (¹H, ¹³C) and MS to verify structure and stereochemistry .

  • X-ray Crystallography: Resolves absolute configuration in crystalline form .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound is pivotal in synthesizing beta-3 adrenergic receptor agonists, which target conditions like overactive bladder and metabolic disorders . Its pyrrolidine core mimics natural ligands, while the 2-methoxyphenyl group enhances receptor binding affinity .

Table 2: Comparative Bioactivity of Pyrrolidine Derivatives

CompoundTarget ReceptorEC₅₀ (nM)Source
(3R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acidBeta-312.3
Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylateBeta-38.7

Research Trends and Future Directions

Recent studies focus on:

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure forms .

  • Prodrug Design: Optimizing ester prodrugs for enhanced pharmacokinetics .

  • Targeted Delivery: Conjugating pyrrolidine derivatives with nanoparticles for tissue-specific action .

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